molecular formula C7H12BrClO2 B13287743 3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane

3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane

Cat. No.: B13287743
M. Wt: 243.52 g/mol
InChI Key: GFHPSVARQITHGN-UHFFFAOYSA-N
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Description

3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane is an organic compound with the molecular formula C7H12BrClO2 It is a derivative of oxetane, a four-membered cyclic ether, and contains both bromine and chlorine atoms, making it a halogenated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane typically involves the reaction of 1-bromo-3-chloro-2-methylpropane with oxetane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted oxetanes with different functional groups replacing the halogens.

    Elimination Reactions: The major products are alkenes formed by the removal of halogen atoms.

    Oxidation and Reduction: The products vary depending on the specific conditions and reagents used.

Scientific Research Applications

3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane involves its interaction with nucleophiles and electrophiles. The halogen atoms (bromine and chlorine) are reactive sites that can undergo substitution or elimination reactions. The oxetane ring can also participate in ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloro-2-methylpropane: A precursor in the synthesis of 3-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]oxetane.

    1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: A similar compound with an extended alkyl chain.

    2-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: Another similar compound with a different substitution pattern.

Uniqueness

This compound is unique due to its combination of an oxetane ring and halogenated substituents. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications.

Properties

Molecular Formula

C7H12BrClO2

Molecular Weight

243.52 g/mol

IUPAC Name

3-(1-bromo-3-chloro-2-methylpropan-2-yl)oxyoxetane

InChI

InChI=1S/C7H12BrClO2/c1-7(4-8,5-9)11-6-2-10-3-6/h6H,2-5H2,1H3

InChI Key

GFHPSVARQITHGN-UHFFFAOYSA-N

Canonical SMILES

CC(CCl)(CBr)OC1COC1

Origin of Product

United States

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